2-(Azetidin-1-yl)acetic acid hydrochloride

Catalog No.
S945620
CAS No.
1055268-75-1
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Azetidin-1-yl)acetic acid hydrochloride

CAS Number

1055268-75-1

Product Name

2-(Azetidin-1-yl)acetic acid hydrochloride

IUPAC Name

2-(azetidin-1-yl)acetic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H

InChI Key

RWYVWHBGLMOSJB-UHFFFAOYSA-N

SMILES

C1CN(C1)CC(=O)O.Cl

Canonical SMILES

C1CN(C1)CC(=O)O.Cl
  • Azetidin-1-yl Moiety

    The presence of the azetidin-1-yl ring system indicates potential for research related to cyclic amines. Azetidines are known for their structural similarity to certain amino acids and can be involved in protein-protein interactions []. This suggests 2-(Azetidin-1-yl)acetic acid hydrochloride could be a candidate for studies on protein function or development of peptidomimetics (molecules that mimic peptides).

  • Acetic Acid Moiety

    The acetic acid group introduces a carboxylic acid functionality, which can participate in various biological processes. Carboxylic acids can be involved in enzyme catalysis, formation of ionic bonds, and pH regulation []. In the context of 2-(Azetidin-1-yl)acetic acid hydrochloride, the carboxylic acid might contribute to binding with specific enzymes or receptors.

  • Hydrochloride Salt

    The hydrochloride salt form implies the molecule carries a positive charge. This can influence solubility and interaction with biological membranes. The presence of the chloride ion might be necessary for the molecule to reach its target site within a cell.

Overall Potential:

Based on the combination of these functional groups, 2-(Azetidin-1-yl)acetic acid hydrochloride could be a candidate for research in several areas, including:

  • Medchem (Medicinal Chemistry): Investigating its potential as a lead molecule for drug discovery due to the presence of the azetidin-1-yl ring and carboxylic acid, which are common features in bioactive molecules.
  • Chemical Biology: Studying its interaction with proteins or enzymes due to the potential for hydrogen bonding and ionic interactions with the carboxylic acid group.

2-(Azetidin-1-yl)acetic acid hydrochloride is an amino acid derivative with the molecular formula C5H10ClNO2\text{C}_5\text{H}_{10}\text{ClNO}_2 and a molecular weight of 151.59 g/mol. This compound is characterized by its azetidine ring structure, which contributes to its unique properties. It is commonly utilized in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. The compound is classified as an irritant according to the United Nations GHS hazard classification, indicating that appropriate safety measures should be taken when handling it.

The reactivity of 2-(Azetidin-1-yl)acetic acid hydrochloride primarily involves nucleophilic substitution and acid-base reactions due to the presence of both the carboxylic acid and the amine functional groups. The azetidine ring can participate in various cyclization reactions, which may lead to the formation of more complex structures or derivatives. Specific reaction pathways and mechanisms can be explored through synthetic chemistry studies, often focusing on its utility as a building block in drug development.

The synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride can be achieved through various methods, including:

  • One-Step Synthesis: Utilizing established synthetic routes that allow for the direct formation of the compound from readily available precursors.
  • Retrosynthesis Analysis: Employing advanced chemical synthesis planning tools that utilize databases like PISTACHIO and REAXYS to predict feasible synthetic routes based on existing literature and chemical knowledge.

These methods emphasize efficiency and yield, making them suitable for both laboratory research and larger-scale pharmaceutical production.

2-(Azetidin-1-yl)acetic acid hydrochloride finds applications in:

  • Medicinal Chemistry: As a precursor or building block in the synthesis of novel pharmaceuticals.
  • Research: Used in biological studies to investigate new therapeutic pathways or drug interactions.
  • Chemical Biology: Potentially employed in studies related to amino acid metabolism and neurobiology.

Interaction studies involving 2-(Azetidin-1-yl)acetic acid hydrochloride focus on its binding affinity with various biological targets, including receptors and enzymes relevant to neurological function. Such studies are crucial for understanding how this compound may influence biological pathways and contribute to therapeutic outcomes.

Several compounds exhibit structural or functional similarities to 2-(Azetidin-1-yl)acetic acid hydrochloride. Notable examples include:

Compound NameStructure TypeKey Features
L-ProlineAmino AcidNatural amino acid; involved in protein synthesis.
Pyrrolidine-2-carboxylic acidCyclic Amino AcidSimilar ring structure; potential neuroactive properties.
4-Amino-1-butanolAliphatic Amino AlcoholInvolved in neurotransmitter synthesis; broader applications in neuropharmacology.

The uniqueness of 2-(Azetidin-1-yl)acetic acid hydrochloride lies in its specific azetidine framework, which may confer distinct pharmacological properties compared to these similar compounds. Its potential as a research tool and therapeutic agent continues to be explored within the fields of medicinal chemistry and pharmacology.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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